

Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine

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Compound of Interest		
Compound Name:	N-Boc-piperazine	
Cat. No.:	B014835	Get Quote

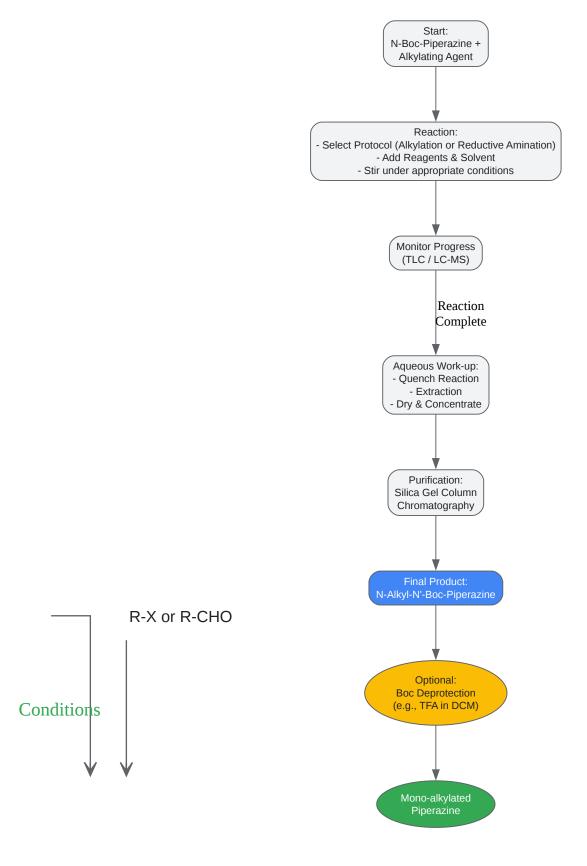
Introduction

N-tert-butoxycarbonyl (Boc) piperazine is a crucial building block in medicinal chemistry and drug discovery. The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective mono-N-alkylation on the unprotected secondary amine. This functionalization is a key step in the synthesis of a vast array of pharmaceutically active compounds. This document provides detailed protocols for two common and effective methods for the N-alkylation of **N-Boc-piperazine**: direct alkylation with alkyl halides and reductive amination.

General Reaction Scheme

The N-alkylation of **N-Boc-piperazine** introduces an alkyl group (R) onto the free secondary amine, yielding the N-alkylated product.





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